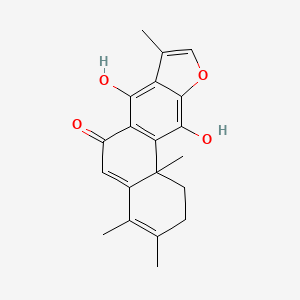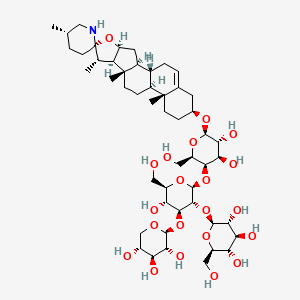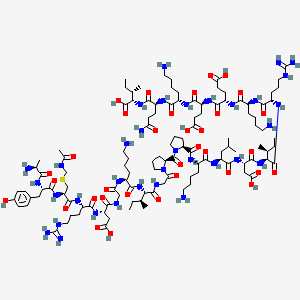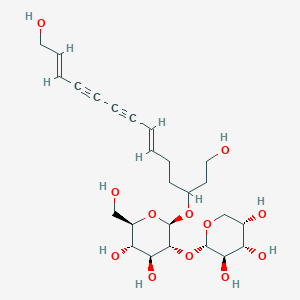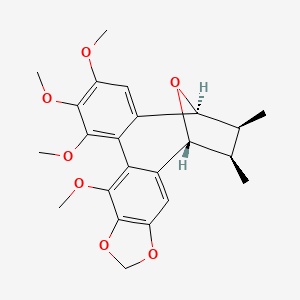
Neokadsuranin
Overview
Description
Neokadsuranin is a natural product isolated from the fungus Neokadsura japonica. It is a cyclic peptide consisting of three amino acids: L-valine, L-isoleucine and D-phenylalanine. It has been studied for its potential application in laboratory experiments and its biochemical and physiological effects.
Scientific Research Applications
Antitumor-Promoting Effects
Neokadsuranin has been studied for its potential in cancer prevention and treatment. A study by Chen et al. (2002) found that this compound exhibited significant antitumor-promoting effects. This was determined by its ability to inhibit Epstein-Barr virus early antigen activation in Raji cells, suggesting its potential as an antitumor promoter or chemopreventor.
Antiviral Effects Against Hepatitis B Virus
This compound has shown antiviral effects, particularly against the Hepatitis B Virus (HBV). A study by Ma et al. (2007) identified this compound among compounds that exhibited in vitro antiviral effects on HBV. This highlights its potential in contributing to the treatment of Hepatitis B.
Nitric Oxide Inhibitory Activities
A study by Kitanaka et al. (2006) investigated the nitric oxide inhibitory activities of this compound. This research is important as nitric oxide plays a role in various physiological and pathological processes, and its regulation is crucial in many diseases.
Future Directions
Mechanism of Action
Neokadsuranin, also known as kadsulignan L, is a chemical compound isolated from Kadsura induta . It has been found to have in vitro antiviral effects .
Target of Action
It has been found to have antiviral effects , suggesting that it may interact with viral proteins or host factors involved in viral replication.
Biochemical Pathways
For instance, it could inhibit the synthesis of viral proteins or nucleic acids, disrupt viral assembly processes, or prevent the release of new viral particles .
Result of Action
This compound has been found to exhibit antiviral effects in vitro . This suggests that it can inhibit viral replication, thereby preventing the spread of the virus within the host. The exact molecular and cellular effects of this compound’s action, however, require further investigation.
Biochemical Analysis
Biochemical Properties
Neokadsuranin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antiviral properties by inhibiting the replication of the hepatitis B virus. The compound interacts with viral proteins, potentially disrupting their function and preventing the virus from replicating effectively . Additionally, this compound has been found to interact with enzymes involved in oxidative stress responses, suggesting a potential role in modulating cellular redox states .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated the ability to inhibit the activation of the Epstein-Barr virus early antigen in Raji cells, indicating its potential as an antitumor promoter . The compound’s impact on cell signaling pathways may involve modulation of key regulatory proteins, leading to altered gene expression and metabolic changes within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to bind to viral proteins, inhibiting their function and preventing viral replication . Additionally, the compound may interact with cellular enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states . These interactions contribute to the compound’s antiviral and antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for prolonged observation of its effects . Over time, this compound has been found to maintain its antiviral and antitumor properties, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant antiviral and antitumor effects without causing toxicity . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. The compound has been found to influence metabolic flux and metabolite levels, potentially modulating cellular redox states and oxidative stress responses . These interactions contribute to the compound’s overall biochemical properties and effects on cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments may influence its activity and function . Studies have shown that this compound can be effectively transported to target cells, where it exerts its antiviral and antitumor effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize within specific cellular compartments, such as the nucleus and mitochondria . This localization may be directed by targeting signals or post-translational modifications that guide this compound to its site of action. The compound’s presence within these compartments allows it to interact with key biomolecules and exert its effects on cellular processes .
Properties
IUPAC Name |
(1R,17S,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZTMIJCBCDBR-XJSVZPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@@H]1O2)OCO5)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reported biological activities of neokadsuranin?
A2: this compound has demonstrated promising antitumor-promoting activity. In a study evaluating the inhibitory effects of various neolignans on Epstein-Barr virus early antigen (EBV-EA) activation, this compound exhibited significant potency []. This suggests potential applications in cancer prevention strategies.
Q2: Are there any studies exploring the mechanism of action of this compound's antitumor-promoting activity?
A3: While the provided abstracts confirm this compound's ability to inhibit EBV-EA activation [], they do not delve into the specific molecular mechanisms underlying this effect. Further research is necessary to elucidate the precise targets and pathways involved.
Q3: Has this compound been investigated for its antiviral properties?
A4: Yes, this compound, along with other lignans from Kadsura induta, was studied for its antiviral activity against Hepatitis B virus (HBV) in vitro and showed promising results []. This highlights its potential as a lead compound for developing novel antiviral therapies.
Q4: Have there been any studies on the pharmacokinetics of this compound?
A4: The provided research abstracts do not offer insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further pharmacokinetic studies are crucial to understand its behavior within a biological system.
Q5: Are there any known toxicity concerns associated with this compound?
A5: The available abstracts do not provide information about the toxicity profile of this compound. Comprehensive toxicological evaluations are essential to determine its safety profile and potential for therapeutic applications.
Q6: What analytical techniques have been used to characterize and quantify this compound?
A7: Researchers have employed various techniques to isolate and characterize this compound. These include column chromatography [], preparative TLC [], RP-HPLC [], and countercurrent chromatography (CCC) []. Additionally, spectroscopic methods such as UV, ORD, CD, IR, 1D- and 2D-NMR, and high-resolution mass spectrometry (HR-MS) have been crucial in structure elucidation []. For analysis in complex mixtures, UPLC-Q-TOF-MS has been utilized [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)
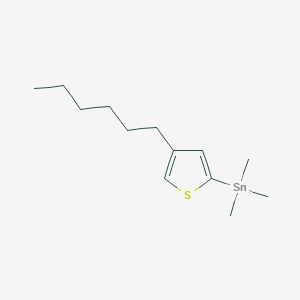
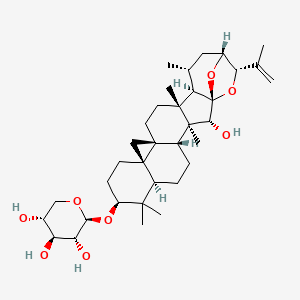
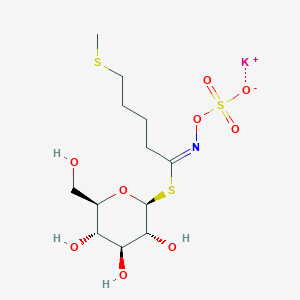
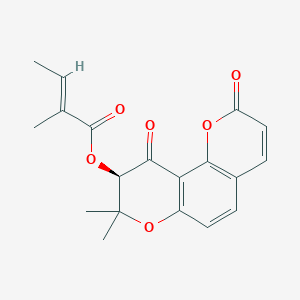

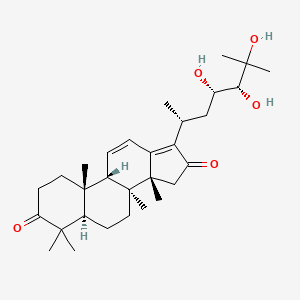
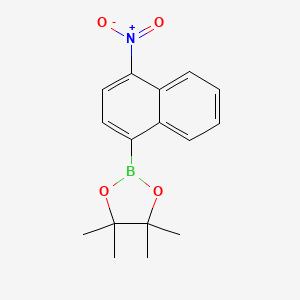
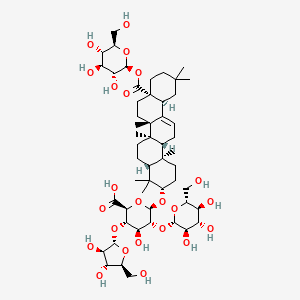
![2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride](/img/structure/B3028082.png)
